Cas no 3347-90-8 ((2S)-2-hydroxybutanoic acid)

(2S)-2-hydroxybutanoic acid structure
(2S)-2-hydroxybutanoic acid structure
商品名:(2S)-2-hydroxybutanoic acid
CAS番号:3347-90-8
MF:C4H8O3
メガワット:104.10452
MDL:MFCD01318568
CID:95032
PubChem ID:329758064

(2S)-2-hydroxybutanoic acid 化学的及び物理的性質

名前と識別子

    • (S)-2-Hydroxybutyric acid
    • L-2-HYDROXYBUTYRIC ACID
    • (S)-ALPHA-HYDROXYBUTYRIC ACID
    • (S)-2-Hydroxybutyrate
    • (2S)-2-Hydroxybutyric acid
    • (S)-2-Hydroxybutanoic acid
    • (2S)-2-hydroxybutanoic acid
    • S-2-Hydroxybutyric acid
    • (S)-(+)-2-Hydroxybutanoic acid
    • 2-Hydroxybutyrate
    • 2S-Hydroxybutanoic acid
    • 2-hydroxy-DL-Butyrate
    • alpha-hydroxybutanoic acid
    • 3347-90-8
    • 8X9IM06H49
    • UNII-8X9IM06H49
    • Butanoic acid, 2-hydroxy-, (2S)-
    • DL-2-Hydroxybutanoic acid
    • a-Hydroxybutanoic acid
    • C05984
    • DL-a-Hydroxybutyrate
    • a-Hydroxy-n-butyric acid
    • alpha-Hydroxybutanoate
    • Hydroxybutyric acid
    • DL-alpha-Hydroxybutyrate
    • DL-alpha-Hydroxybutyric acid
    • 2-Hydroxybutyric acid, (+)-
    • CS-W019285
    • 2S-hydroxy-butanoic acid
    • a-Hydroxy-n-butyrate
    • DS-12665
    • H-3956
    • DL-2-Hydroxybutanoate
    • (S)-2-hydroxybutanoicacid
    • alpha-Hydroxy-n-butyric acid
    • SCHEMBL193026
    • L-alpha-hydroxybutyric acid
    • AKOS015995014
    • alpha-hydroxy-n-butyrate
    • HY-W018499
    • A875281
    • CHEBI:50613
    • DTXSID001312294
    • AFENDNXGAFYKQO-VKHMYHEASA-N
    • EN300-115522
    • (RS)-2-Hydroxybutyrate
    • 2-hydroxy-Butanoate
    • a-Hydroxybutyrate
    • 2-Hydroxy-n-butyric acid
    • MFCD01318568
    • LMFA01050342
    • 2-Hydroxy-n-butyrate
    • Q27887417
    • L-alpha-hydroxybutanoic acid
    • a-Hydroxybutyric acid
    • (S)-2-Hydroxybutyric acid, for chiral derivatization, >=97.0%
    • L-2-hydroxybutanoic acid
    • a-Hydroxybutanoate
    • (+)-2-hydroxybutyric acid
    • 2-hydroxy-DL-Butyric acid
    • DL-a-Hydroxybutyric acid
    • (RS)-2-Hydroxybutyric acid
    • BBL103624
    • STL557434
    • MDL: MFCD01318568
    • インチ: InChI=1S/C4H8O3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m0/s1
    • InChIKey: AFENDNXGAFYKQO-VKHMYHEASA-N
    • ほほえんだ: CC[C@@H](C(=O)O)O

計算された属性

  • せいみつぶんしりょう: 104.04700
  • どういたいしつりょう: 104.047
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 7
  • 回転可能化学結合数: 2
  • 複雑さ: 69.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 57.5A^2
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.195
  • ゆうかいてん: 50-54 °C
  • ふってん: 238 ºC
  • フラッシュポイント: 112 ºC
  • 屈折率: 1.455
  • PSA: 57.53000
  • LogP: -0.15810
  • ようかいせい: 未確定

(2S)-2-hydroxybutanoic acid セキュリティ情報

  • 記号: GHS05 GHS07
  • シグナルワード:Danger
  • 危害声明: H315-H318-H335
  • 警告文: P261-P280-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:2
  • 危険カテゴリコード: 37/38-41
  • セキュリティの説明: 26-37/39
  • 福カードFコード:3-10
  • 危険物標識: Xi
  • ちょぞうじょうけん:2-8°C
  • リスク用語:R37/38

(2S)-2-hydroxybutanoic acid 税関データ

  • 税関コード:2918199090
  • 税関データ:

    中国税関コード:

    2918199090

    概要:

    HS:2918199090。他のアルコール含有であるが、他の酸素含有カルボン酸(その酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918199090他のアルコール機能を有するが他の酸素機能を有さないカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

(2S)-2-hydroxybutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-115522-0.05g
(2S)-2-hydroxybutanoic acid
3347-90-8 93%
0.05g
$19.0 2023-06-09
eNovation Chemicals LLC
D580685-10g
(S)-2-HYDROXYBUTYRIC ACID
3347-90-8 95%
10g
$560 2024-06-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S32240-5g
(S)-2-Hydroxybutanoic acid
3347-90-8
5g
¥1178.0 2021-09-04
eNovation Chemicals LLC
K39185-100g
S-2-Hydroxybutyric acid
3347-90-8 97%
100g
$2160 2024-05-24
Enamine
EN300-115522-10.0g
(2S)-2-hydroxybutanoic acid
3347-90-8 93%
10g
$340.0 2023-06-09
Enamine
EN300-115522-25.0g
(2S)-2-hydroxybutanoic acid
3347-90-8 93%
25g
$660.0 2023-06-09
Enamine
EN300-115522-50.0g
(2S)-2-hydroxybutanoic acid
3347-90-8 93%
50g
$1213.0 2023-06-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1065331-250mg
(S)-2-Hydroxybutanoic acid
3347-90-8 97%
250mg
¥36.00 2024-05-18
abcr
AB437931-10 g
(S)-2-Hydroxybutanoic acid, 95%; .
3347-90-8 95%
10g
€171.30 2023-06-16
TRC
H956328-500mg
(S)-2-Hydroxybutanoic Acid
3347-90-8
500mg
$ 111.00 2023-09-07

(2S)-2-hydroxybutanoic acid 合成方法

(2S)-2-hydroxybutanoic acid 関連文献

(2S)-2-hydroxybutanoic acidに関する追加情報

Comprehensive Overview of (2S)-2-hydroxybutanoic acid (CAS No. 3347-90-8): Properties, Applications, and Industry Trends

(2S)-2-hydroxybutanoic acid (CAS No. 3347-90-8), also known as (S)-2-hydroxybutyric acid, is a chiral hydroxy acid with significant relevance in pharmaceuticals, biotechnology, and specialty chemicals. This optically active compound belongs to the class of short-chain hydroxy acids, characterized by a hydroxyl group at the second carbon of a four-carbon backbone. Its enantiomeric purity and stereospecific reactivity make it a valuable intermediate in asymmetric synthesis and drug development.

The growing demand for enantiopure compounds in modern medicine has propelled research into (2S)-2-hydroxybutanoic acid. Recent studies highlight its role as a metabolic biomarker for conditions like insulin resistance and mitochondrial disorders, aligning with current precision medicine trends. The compound's biodegradability and low toxicity profile also resonate with the global shift toward green chemistry and sustainable manufacturing processes.

In industrial applications, CAS 3347-90-8 serves as a precursor for flavoring agents and fragrance ingredients, particularly in the food and cosmetics sectors. Its mild acidity and chiral properties enable the production of stereoselective catalysts used in polymer chemistry. The compound's water solubility and pH stability make it suitable for formulation in aqueous systems, addressing industry needs for eco-friendly solvents.

Analytical techniques for (S)-2-hydroxybutyric acid characterization include HPLC with chiral columns and polarimetric analysis, reflecting advancements in chiral separation technologies. Researchers frequently search for "synthesis methods for 3347-90-8" and "biological activity of (2S)-2-hydroxybutanoic acid," indicating strong interest in its production scalability and therapeutic potential. The compound's metal-chelating capacity has also garnered attention in nutraceutical formulations targeting mineral absorption.

Emerging applications in biodegradable plastics leverage the compound's ability to form polyhydroxyalkanoate (PHA) precursors, coinciding with circular economy initiatives. Quality standards for pharmaceutical-grade 3347-90-8 require rigorous control of enantiomeric excess (>99%), a key parameter monitored through NMR spectroscopy and mass spectrometry. These analytical requirements reflect the compound's importance in chiral drug synthesis, particularly for ACE inhibitors and beta-blocker intermediates.

Storage and handling recommendations emphasize protection from oxidative degradation, with optimal preservation achieved under nitrogen atmosphere at sub-ambient temperatures. The compound's hygroscopic nature necessitates moisture-controlled environments, a frequent topic in technical forums discussing "stability of hydroxybutanoic acids." Regulatory status varies by region, with GRAS designation for certain food applications in major markets.

Recent patent filings reveal innovative uses of (2S)-2-hydroxybutanoic acid in topical skincare formulations, capitalizing on its mild exfoliating properties and skin barrier enhancement effects. This aligns with consumer demand for gentle cosmetic actives and clean beauty ingredients. The compound's metabolic pathway modulation has also sparked interest in sports nutrition applications, particularly for energy metabolism optimization.

Comparative studies with its R-enantiomer demonstrate distinct biological activities, reinforcing the importance of stereochemical purity in functional applications. Industry analysts project growth in the chiral building blocks market, where CAS 3347-90-8 occupies a niche position due to its versatile derivatization potential. Technical literature frequently addresses "scalable production of (S)-2-hydroxybutyric acid" through biocatalytic routes or asymmetric hydrogenation methods.

Environmental fate studies confirm rapid biodegradation of (2S)-2-hydroxybutanoic acid in aquatic systems, supporting its classification as an environmentally benign chemical. This characteristic enhances its appeal for green manufacturing initiatives across multiple industries. The compound's compatibility with enzymatic processes makes it particularly valuable in white biotechnology applications, where biocatalysis and fermentation technologies are revolutionizing chemical production.

Future research directions may explore its potential in neurological health applications, given emerging evidence of its role in brain energy metabolism. The compound's structural similarity to gamma-aminobutyric acid (GABA) derivatives presents intriguing possibilities for central nervous system targeting formulations. As analytical techniques for chiral metabolite profiling advance, the diagnostic utility of (S)-2-hydroxybutyric acid may expand into new biomarker applications.

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